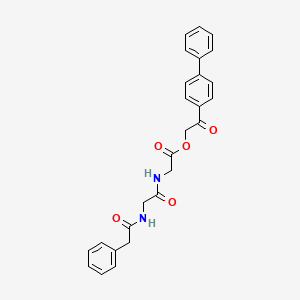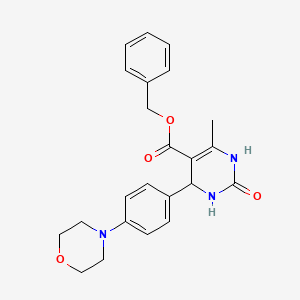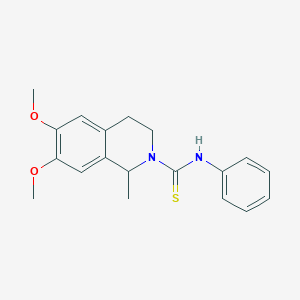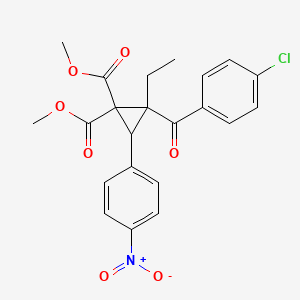
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl thiophene-2-carboxylate
Descripción general
Descripción
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl thiophene-2-carboxylate is a complex organic compound that combines a tetrahydroquinoline moiety with a thiophene carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, which can be achieved through the cyclization of appropriate precursors under acidic conditions . The thiophene-2-carboxylate group can be introduced via esterification reactions using thiophene-2-carboxylic acid and suitable alcohols in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl thiophene-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: A related compound with similar structural features but without the thiophene carboxylate group.
Thiophene-2-carboxylate derivatives: Compounds that share the thiophene carboxylate moiety but differ in the attached groups.
Uniqueness
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl thiophene-2-carboxylate is unique due to its combination of a tetrahydroquinoline core with a thiophene carboxylate group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-11-10-17(2,3)18-14-7-6-12(9-13(11)14)20-16(19)15-5-4-8-21-15/h4-9,11,18H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKSVQCSTAJIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-dichlorophenyl)(8-hydroxy-7-quinolinyl)methyl]pentanamide](/img/structure/B3999189.png)
![1-nitro-17-(1,2,4-triazol-4-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3999198.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B3999204.png)

![1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-2,5-pyrrolidinedione](/img/structure/B3999221.png)
![8-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3999228.png)
![N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-methylphenyl)methyl]propanamide](/img/structure/B3999243.png)
![4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3999250.png)

![[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-piperidin-1-ylmethanone](/img/structure/B3999270.png)
![4-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL](/img/structure/B3999271.png)


![N-[2-(2-fluorophenoxy)ethyl]adamantane-1-carboxamide](/img/structure/B3999290.png)
